![molecular formula C6H5BrO2S B1279116 2-Bromo-5-methylthiophene-3-carboxylic acid CAS No. 221061-14-9](/img/structure/B1279116.png)
2-Bromo-5-methylthiophene-3-carboxylic acid
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Overview
Description
2-Bromo-5-methylthiophene-3-carboxylic acid is a chemical compound with the empirical formula C6H5BrO2S . It is used as a pharmaceutical intermediate and is involved in the preparation of pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylthiophene-3-carboxylic acid involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of glacial AcOH, acetic anhydride, and 3-methylthiophene .Molecular Structure Analysis
The molecular weight of 2-Bromo-5-methylthiophene-3-carboxylic acid is 221.07 g/mol . The InChI code is 1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) and the SMILES string is CC1=C(C(O)=O)SC(Br)=C1 .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, and it was found that the reaction mechanism occurs in multiple steps . The reaction generates hydrogen bromide gas, which acts as a catalyst for the polymerization reaction .Physical And Chemical Properties Analysis
The melting point of 2-Bromo-5-methylthiophene-3-carboxylic acid is between 191-195°C . It has a molecular weight of 221.07 g/mol . The compound has a topological polar surface area of 65.5 Ų .Scientific Research Applications
Pharmaceutical Research
2-Bromo-5-methylthiophene-3-carboxylic acid: is a versatile compound in pharmaceutical research. It serves as a precursor for synthesizing various biologically active molecules, including:
- Antiviral Agents : It’s used to prepare pyrazolo[3,4-d]pyrimidine derivatives, potent inhibitors of viruses like enterovirus, coxsackievirus, and rhinovirus .
- Neurological Therapeutics : The compound aids in synthesizing oral α7 nicotinic receptor agonists, which have potential applications in treating neurodegenerative diseases .
Material Science
In material science, 2-Bromo-5-methylthiophene-3-carboxylic acid contributes to the development of advanced materials:
- Organic Semiconductors : It’s involved in creating polythiophenes, which are essential for organic semiconductors and have applications in organic light-emitting diodes (OLEDs) and solar cells .
Chemical Synthesis
This compound plays a critical role in chemical synthesis by:
- Building Blocks : Serving as a building block for synthesizing various thiophene derivatives, which are crucial intermediates in creating more complex chemical entities .
Biochemistry
2-Bromo-5-methylthiophene-3-carboxylic acid: is significant in biochemistry for:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMYKWBJZZTINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455841 |
Source
|
Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylthiophene-3-carboxylic acid | |
CAS RN |
221061-14-9 |
Source
|
Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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